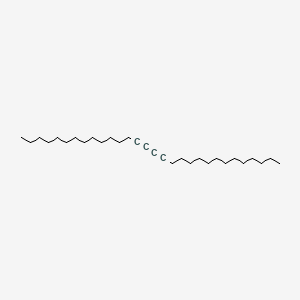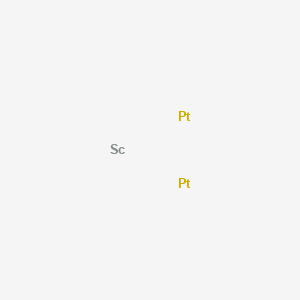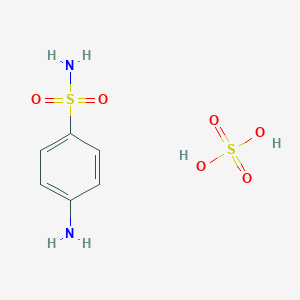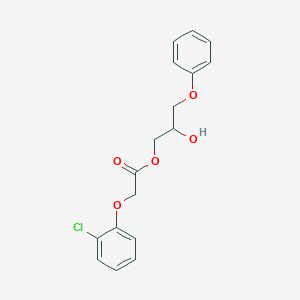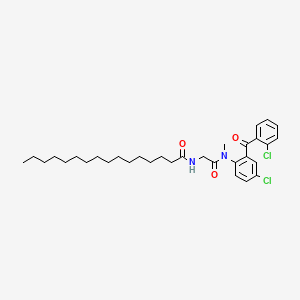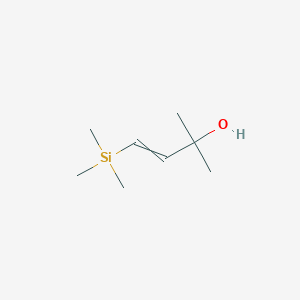
Helium;tantalum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Helium;tantalum is a compound that combines the unique properties of helium, a noble gas, and tantalum, a transition metal Helium is known for its inertness and low boiling point, while tantalum is recognized for its high melting point and resistance to corrosion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of helium;tantalum involves high-pressure techniques due to the inert nature of helium. One method includes the use of high-pressure chambers where helium is forced into a crystalline structure with tantalum. This process often requires pressures above 113 gigapascals .
Industrial Production Methods
Industrial production of this compound is not yet widespread due to the challenges associated with handling helium at high pressures. advancements in high-pressure technology and materials science may pave the way for more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions
Helium;tantalum primarily undergoes reactions involving the tantalum component, as helium remains largely inert. Tantalum can react with halogens to form tantalum halides, such as tantalum pentachloride (TaCl₅) and tantalum pentafluoride (TaF₅) . These reactions typically require elevated temperatures.
Common Reagents and Conditions
Halogens: Fluorine, chlorine, bromine, and iodine.
Conditions: Elevated temperatures and controlled environments to prevent contamination.
Major Products
- Tantalum Pentachloride (TaCl₅)
- Tantalum Pentafluoride (TaF₅)
Aplicaciones Científicas De Investigación
- Chemistry : Used in the synthesis of complex compounds and as a catalyst in certain reactions .
- Biology : Potential use in imaging techniques due to the unique properties of helium.
- Medicine : Investigated for use in medical devices and implants due to tantalum’s biocompatibility .
- Industry : Utilized in high-temperature and high-pressure environments, such as aerospace and electronics .
Mecanismo De Acción
The mechanism of action of helium;tantalum is primarily influenced by the properties of tantalum. Tantalum forms a protective oxide layer that enhances its resistance to corrosion and wear . This oxide layer is crucial in applications where durability and longevity are essential.
Comparación Con Compuestos Similares
Similar Compounds
- Tantalum Pentachloride (TaCl₅)
- Tantalum Pentafluoride (TaF₅)
- Disodium Helide (Na₂He)
Uniqueness
Helium;tantalum is unique due to the combination of helium’s inertness and tantalum’s high melting point and corrosion resistance. This compound’s ability to withstand extreme conditions makes it valuable in specialized applications where other compounds may fail.
Conclusion
This compound is a compound with promising potential in various scientific and industrial fields. Its unique properties, derived from the combination of helium and tantalum, make it a subject of ongoing research and interest. As technology advances, the applications and production methods for this compound are likely to expand, offering new opportunities for innovation and discovery.
Propiedades
Número CAS |
66005-54-7 |
|---|---|
Fórmula molecular |
HeTa |
Peso molecular |
184.9505 g/mol |
Nombre IUPAC |
helium;tantalum |
InChI |
InChI=1S/He.Ta |
Clave InChI |
YUGTXDRDFCWDCG-UHFFFAOYSA-N |
SMILES canónico |
[He].[Ta] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


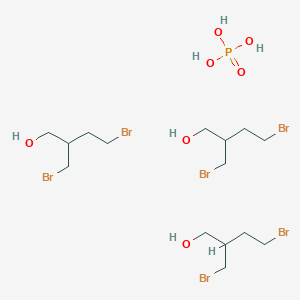

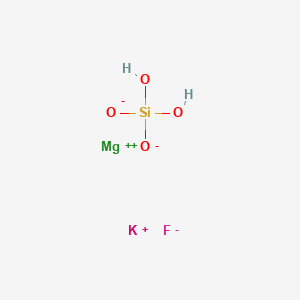

![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)

